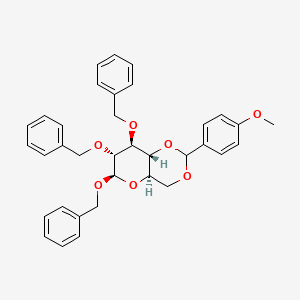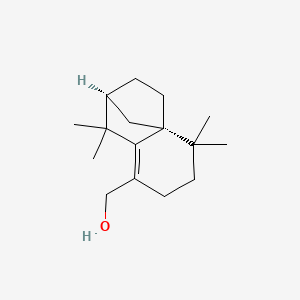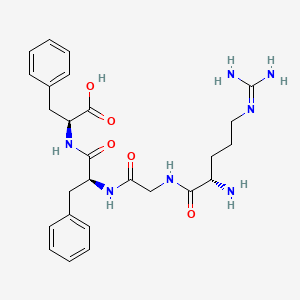
Insulin B (22-25)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Insulin B (22-25) is a useful research compound. Its molecular formula is C26H35N7O5 and its molecular weight is 525.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Insulin B (22-25) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Insulin B (22-25) including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Insulin B (22-25) typically involves solid-phase peptide synthesis (SPPS). This method uses automated synthesizers to sequentially add amino acids to a growing peptide chain, with each step involving coupling and deprotection reactions. The reaction conditions include the use of coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) to ensure the correct sequence and structure.
Industrial Production Methods
On an industrial scale, the production of Insulin B (22-25) involves large-scale SPPS with optimized reaction conditions to maximize yield and purity. The process also includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product meets quality standards.
化学反応の分析
Types of Reactions
Insulin B (22-25) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: : Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of Insulin B (22-25) and substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Insulin B (22-25) is widely used in scientific research due to its relevance in studying insulin's structure and function. It is used in:
Chemistry: : To understand peptide bond formation and stability.
Biology: : To study insulin receptor interactions and signaling pathways.
Medicine: : In the development of insulin analogs for diabetes treatment.
Industry: : In the production of insulin-based pharmaceuticals.
作用機序
Insulin B (22-25) exerts its effects by interacting with insulin receptors on cell surfaces. The binding of this peptide fragment to the receptor triggers a cascade of intracellular signaling pathways, leading to glucose uptake and metabolism regulation. The molecular targets involved include insulin receptor substrates (IRS) and downstream effectors like PI3K and AKT.
類似化合物との比較
Insulin B (22-25) is compared to other insulin fragments and analogs, such as Insulin A (1-21) and various insulin derivatives used in diabetes treatment. Its uniqueness lies in its specific amino acid sequence, which allows for targeted studies on insulin's B-chain functionality.
List of Similar Compounds
Insulin A (1-21)
Insulin B (1-21)
Insulin analogs (e.g., Lispro, Aspart)
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O5/c27-19(12-7-13-30-26(28)29)23(35)31-16-22(34)32-20(14-17-8-3-1-4-9-17)24(36)33-21(25(37)38)15-18-10-5-2-6-11-18/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H,33,36)(H,37,38)(H4,28,29,30)/t19-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQSQYAZCCLOEX-ACRUOGEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
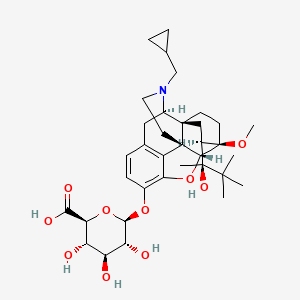
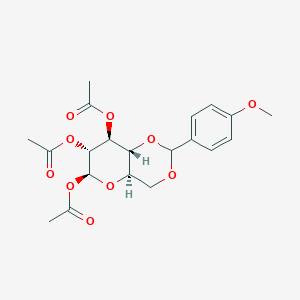
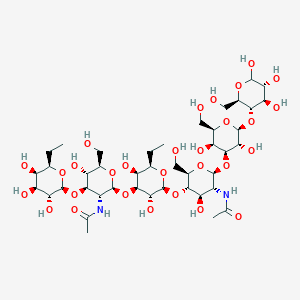
![(1S,2R,3S,5S,6S,7S,8R)-1,6,8,9,10,11,11-Heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B1516603.png)
![2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B1516607.png)
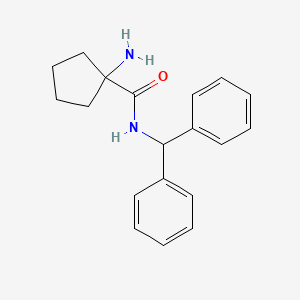

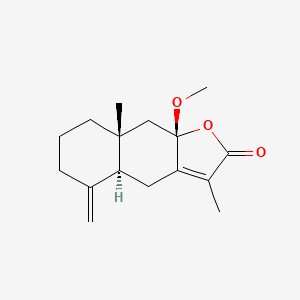
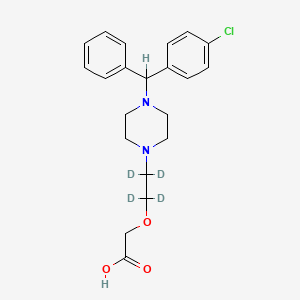
![(3R,10R)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione](/img/structure/B1516636.png)

